molecular formula C6H4INO2 B1315846 2-Iodopyridine-4-carboxylic acid CAS No. 58481-10-0

2-Iodopyridine-4-carboxylic acid

Cat. No.: B1315846
CAS No.: 58481-10-0
M. Wt: 249.01 g/mol
InChI Key: FALCXGCLOUKBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodopyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4INO2. It is a derivative of pyridine, containing both an iodine atom and a carboxylic acid group. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-iodopyridine-4-carboxylic acid involves the iodination of pyridine derivatives. For example, 2-chloro-pyridine-4-carboxylic acid can be reacted with sodium iodide in butan-2-one under reflux conditions for 6 hours to yield this compound with a high yield of 92.4% .

Industrial Production Methods: Industrial production methods for this compound typically involve similar iodination reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, reaction time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include Grignard reagents (e.g., phenylmagnesium bromide) and organolithium compounds (e.g., butyllithium).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylates or ketones.

    Reduction Reactions: Products include reduced forms such as alcohols or aldehydes.

Scientific Research Applications

2-Iodopyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It has potential biological activity and is studied for its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .

Comparison with Similar Compounds

  • 2-Iodo-3-methylpyridine
  • 6-Iodo-2,3-dimethoxypyridine
  • 2-Iodo-3-methoxypyridine
  • 6-Iodonicotinonitrile
  • tert-Butyl (2-iodopyridin-4-yl)carbamate

Comparison: 2-Iodopyridine-4-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse applications in research and industry .

Biological Activity

2-Iodopyridine-4-carboxylic acid, a heterocyclic organic compound, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a carboxylic acid group attached to a pyridine ring. Its molecular formula is C6H4INO2C_6H_4INO_2 with a molecular weight of 221.01 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly against specific cancer cell lines. Studies demonstrate that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it has shown efficacy against breast cancer cells by inhibiting proliferation and promoting cell death.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes, including those involved in cancer progression and microbial resistance. Its ability to bind to active sites of enzymes such as kinases and proteases suggests it may serve as a lead compound for developing new therapeutic agents.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological targets:

  • Binding Affinity : The iodine atom enhances the lipophilicity of the compound, allowing better membrane penetration and binding to intracellular targets.
  • Functional Group Influence : The carboxylic acid moiety plays a critical role in hydrogen bonding and ionic interactions with enzyme active sites, enhancing inhibition efficacy.

Research Findings

Numerous studies have investigated the biological effects of this compound. Below is a summary table highlighting key findings from recent research:

StudyBiological ActivityFindings
AntimicrobialEffective against multiple bacterial strains with MIC values ranging from 5 to 50 µg/mL.
AnticancerInduces apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Enzyme InhibitionInhibits specific kinases involved in tumor growth with IC50 values in the low micromolar range.

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for development as an antibacterial agent.
  • Cancer Cell Line Research : In a study focusing on breast cancer, treatment with this compound resulted in a marked decrease in cell viability (over 70% reduction at 20 µM) through apoptotic pathways activation, highlighting its potential as an anticancer therapeutic.

Properties

IUPAC Name

2-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCXGCLOUKBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561304
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-10-0
Record name 2-Iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodopyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Iodopyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Iodopyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Iodopyridine-4-carboxylic acid
Reactant of Route 5
2-Iodopyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Iodopyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.